苄福硫胺-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

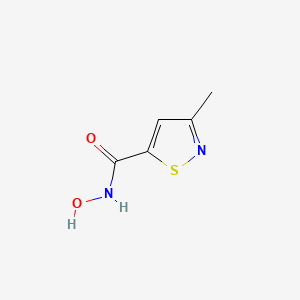

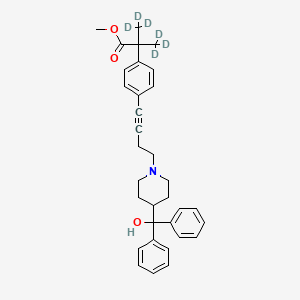

Benfotiamine-d5 is a deuterated derivative of benfotiamine, a synthetic, fat-soluble, S-acyl derivative of thiamine (vitamin B1). Benfotiamine-d5 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of benfotiamine due to its enhanced stability and traceability.

科学研究应用

Benfotiamine-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies of thiamine metabolism and pharmacokinetics.

Biology: Investigated for its role in cellular processes and metabolic pathways.

Medicine: Studied for its potential therapeutic effects in conditions like diabetic neuropathy and Alzheimer’s disease.

Industry: Utilized in the development of new pharmaceuticals and dietary supplements

作用机制

Target of Action

Benfotiamine-d5, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is essential for energy metabolism and nucleotide synthesis .

Mode of Action

Benfotiamine-d5 facilitates the action of thiamine diphosphate , a co-factor for transketolase . This activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This action helps to reduce the production of AGEs, which are implicated in the progression of diabetic complications .

Biochemical Pathways

Benfotiamine-d5 affects several biochemical pathways. It is known to activate the Nrf2/ARE pathway , which regulates genes involved in detoxification of reactive oxygen species and cytotoxic electrophiles . It also impacts the hexosamine pathway , the intracellular AGE formation pathway , and the DAG-PKC pathway . These pathways are implicated in glucose-mediated vascular damage, a common complication in diabetes .

Pharmacokinetics

Benfotiamine-d5 is practically insoluble in water, organic solvents, or oil . After oral administration, it is dephosphorylated by intestinal alkaline phosphatases and enters the bloodstream as S-benzoylthiamine . It is then converted to thiamine in erythrocytes and in the liver .

Result of Action

The administration of benfotiamine-d5 leads to significant increases in thiamine levels in the blood and liver, enhancing transketolase activity and preventing the progression of diabetic complications . It has no significant effect in the brain, which explains why its beneficial effects have only been observed in peripheral tissues .

Action Environment

The action of benfotiamine-d5 is influenced by various environmental factors. For instance, its absorption and conversion to thiamine are mediated by enzymes present in the intestinal mucosa and liver . Furthermore, its efficacy and stability may be affected by factors such as diet, the presence of other medications, and individual metabolic differences.

生化分析

Biochemical Properties

Benfotiamine-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases tissue levels of thiamine diphosphate, thereby enhancing transketolase activity .

Cellular Effects

Benfotiamine-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Benfotiamine-d5 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benfotiamine-d5 change over time. It has been observed that Benfotiamine-d5 has a high stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benfotiamine-d5 vary with different dosages in animal models. It has been shown to protect against dopamine neuron damage in a Parkinson’s disease mouse model .

Metabolic Pathways

Benfotiamine-d5 is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Benfotiamine-d5 is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Benfotiamine-d5 and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benfotiamine-d5 involves the incorporation of deuterium atoms into the benfotiamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated thiamine with benzoyl chloride in the presence of a base, such as pyridine, to form benfotiamine-d5 .

Industrial Production Methods

Industrial production of benfotiamine-d5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

化学反应分析

Types of Reactions

Benfotiamine-d5 undergoes various chemical reactions, including:

Oxidation: Benfotiamine-d5 can be oxidized to form thiamine disulfide derivatives.

Reduction: Reduction reactions can convert benfotiamine-d5 back to its thiamine form.

Substitution: Substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include thiamine disulfide derivatives, reduced thiamine, and various substituted benfotiamine derivatives .

相似化合物的比较

Similar Compounds

Sulbutiamine: A synthetic derivative of thiamine with higher lipid solubility and better brain penetration.

Fursultiamine: Another lipid-soluble thiamine derivative with similar pharmacological properties.

Thiamine Monophosphate Chloride: A water-soluble thiamine derivative used in nutritional supplements

Uniqueness

Benfotiamine-d5 is unique due to its deuterated structure, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of thiamine derivatives .

属性

CAS 编号 |

1331669-97-6 |

|---|---|

分子式 |

C19H23N4O6PS |

分子量 |

471.479 |

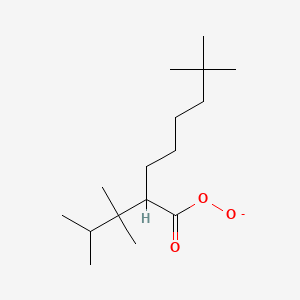

IUPAC 名称 |

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |

InChI 键 |

BTNNPSLJPBRMLZ-CSFUHONJSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |

同义词 |

(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester; Benzoylthiamine-d5 Monophosphate; Berdi-d5; Betivina-d5; Bietamine-d5; Biotamin-d5; Milgamma-d5; Nitanevril-d5; S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)

![(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B589856.png)

![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)